molecular formula C14H22N2O3 B11850867 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide CAS No. 20846-30-4

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11850867
CAS No.: 20846-30-4
M. Wt: 266.34 g/mol
InChI Key: OXSNCSASHMITHD-UHFFFAOYSA-N
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Description

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes both hydroxyethyl and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the addition of bis(2-hydroxyethyl)amine. The reaction conditions often require a controlled temperature and the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the dimethylphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: This compound has similar hydroxyethyl groups but differs in its sulfonic acid moiety.

    Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane:

Uniqueness

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide is unique due to its combination of hydroxyethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

CAS No.

20846-30-4

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H22N2O3/c1-11-4-3-5-12(2)14(11)15-13(19)10-16(6-8-17)7-9-18/h3-5,17-18H,6-10H2,1-2H3,(H,15,19)

InChI Key

OXSNCSASHMITHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CCO)CCO

Origin of Product

United States

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